![molecular formula C18H21N3O4 B2443556 4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-95-1](/img/structure/B2443556.png)
4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved adding piperazine to a solution of the compound and potassium carbonate in CHCl3 at room temperature .
Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperazine with the compound and potassium carbonate in CHCl3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula and weight .
科学的研究の応用
Synthesis and Structural Analysis
The study by N. R. El‐Brollosy et al. (2012) discusses the structural characteristics of a related tetrahydropyrimidine-2,4-dione compound, emphasizing the nearly planar nature of the pyrimidine rings and the perpendicular orientation of the benzene ring to the pyrimidine ring. This structural insight can be crucial for understanding the chemical behavior and potential applications of similar compounds (N. R. El‐Brollosy et al., 2012).
H. Adams et al. (2005) synthesized a pyrrolo[2,3-d]pyrimidine derivative, highlighting the [4 + 2]-cycloaddition reaction as a synthesis method. This process could be relevant for synthesizing compounds with similar structures, providing a foundation for exploring further chemical modifications (H. Adams et al., 2005).
Potential Applications
The work by A. Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, suggests a framework for the development of new therapeutic agents from pyrimidine derivatives. The selective inhibition of cyclooxygenase-2 (COX-2) indicates potential for drug discovery and development (A. Abu‐Hashem et al., 2020).
Lin Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This highlights the potential of pyrrolopyrimidine derivatives in electronic and photovoltaic applications, demonstrating their versatility beyond pharmaceutical use (Lin Hu et al., 2015).
作用機序
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
特性
IUPAC Name |
4-(4-methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKAEVDROTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

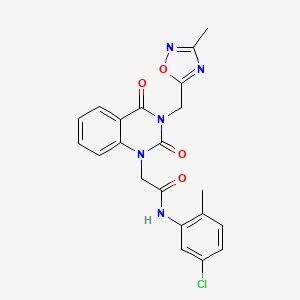
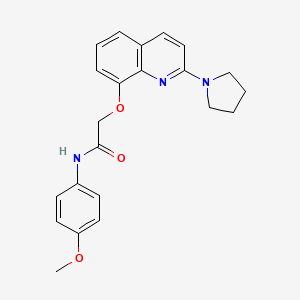
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
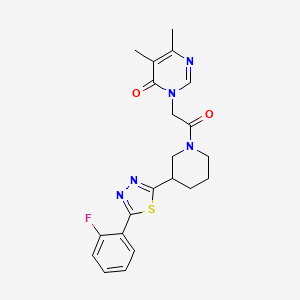
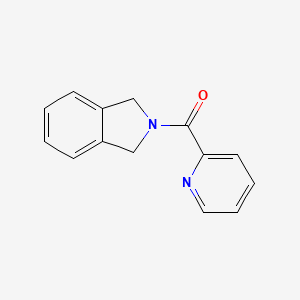

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)
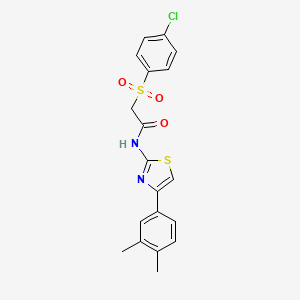
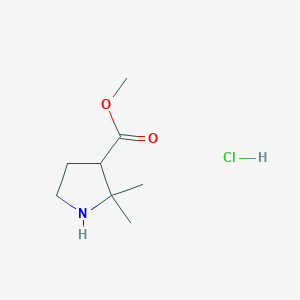
![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)
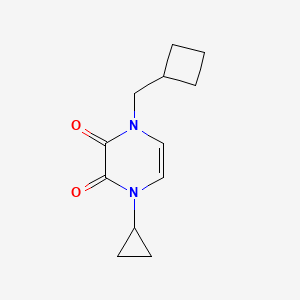
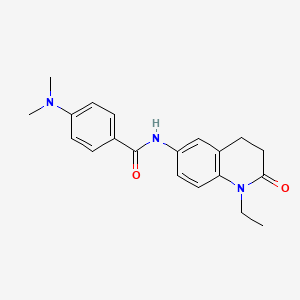
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)
